Carboxylic Acid pKa Shift Versus Regional Isomer
The predicted acid dissociation constant (pKa) of 2-amino-5-fluoro-4-iodobenzoic acid is 4.42 ± 0.10, compared to 4.53 ± 0.10 for its regional isomer 2-amino-4-fluoro-5-iodobenzoic acid . This ΔpKa of 0.11 units, while modest, corresponds to a difference of approximately 22% in the ratio of ionised to neutral species at pH 4.42. The more acidic character of this isomer, attributed to the electron-withdrawing effect of the para-iodo substituent acting through the aromatic ring on the carboxylic acid, may translate to measurably different logD values at intestinal pH (6.8–7.4) and consequently divergent permeability characteristics .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 4.42 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Amino-4-fluoro-5-iodobenzoic acid (CAS 231278-08-3): pKa = 4.53 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.11 (target compound is more acidic by ~22% in ionisation ratio at the pKa) |
| Conditions | Predicted values from ChemicalBook; consistent with ACD/Labs or analogous in silico pKa prediction algorithms |
Why This Matters
Even a 0.1-unit pKa difference can shift the ionised fraction of a molecule at a given physiological pH, which directly impacts solubility, passive membrane permeability, and ultimately oral bioavailability predictions—making isomer selection a physicochemical, not merely structural, decision.
